6,8-Dibromoquinolin-3-ol

Physicochemical profiling Lipophilicity Drug-likeness

6,8-Dibromoquinolin-3-ol is a dihalogenated quinolin-3-ol derivative (C₉H₅Br₂NO, MW 302.95 g/mol) bearing bromine atoms at the 6- and 8-positions and a hydroxyl group at the 3-position of the quinoline ring. The compound exhibits a calculated LogP of 3.47, topological polar surface area (TPSA) of 33.12 Ų, one H-bond donor, two H-bond acceptors, and zero rotatable bonds.

Molecular Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
Cat. No. B13155919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromoquinolin-3-ol
Molecular FormulaC9H5Br2NO
Molecular Weight302.95 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=NC2=C(C=C1Br)Br)O
InChIInChI=1S/C9H5Br2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H
InChIKeyOVICYCGHNQYCAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromoquinolin-3-ol (CAS 1478220-22-2): A Strategic 3-Hydroxyquinoline Scaffold for Coordination Chemistry, Anticancer Lead Optimization, and HCV Drug Intermediate Synthesis


6,8-Dibromoquinolin-3-ol is a dihalogenated quinolin-3-ol derivative (C₉H₅Br₂NO, MW 302.95 g/mol) bearing bromine atoms at the 6- and 8-positions and a hydroxyl group at the 3-position of the quinoline ring . The compound exhibits a calculated LogP of 3.47, topological polar surface area (TPSA) of 33.12 Ų, one H-bond donor, two H-bond acceptors, and zero rotatable bonds . This scaffold is structurally distinct from the more extensively studied 8-hydroxyquinoline isomer (broxyquinoline; 5,7-dibromo-8-hydroxyquinoline, CAS 521-74-4), which shares the identical molecular formula but positions the hydroxyl group para to the ring nitrogen instead of meta . The 3-OH placement fundamentally alters metal-chelation geometry, acid–base behavior, and biochemical targeting relative to 8-OH analogs, providing a differentiated chemical starting point for medicinal chemistry, catalysis, and antiviral intermediate programs .

Why 6,8-Dibromoquinolin-3-ol Cannot Be Casually Interchanged with 5,7-Dibromo-8-hydroxyquinoline or Tetrahydroquinoline Analogs


Although 6,8-dibromoquinolin-3-ol and broxyquinoline (5,7-dibromo-8-hydroxyquinoline) are positional isomers sharing the identical molecular formula, the migration of the hydroxyl group from position 8 to position 3 fundamentally alters the molecule's metal-coordination mode: 8-hydroxyquinolines chelate via a stable 5-membered ring (N,8-O), whereas 3-hydroxyquinolines form a less common 6-membered chelate or engage the hydroxyl as a monodentate ligand, leading to distinct stability constants and metal-ion selectivity . Furthermore, replacement with 6,8-dibromo-1,2,3,4-tetrahydroquinoline—a reduced, non-planar scaffold—abolishes the aromatic conjugation of the pyridine ring, altering DNA intercalation potential and topoisomerase inhibition profiles . Substitution with 6,8-dibromo-2-methylquinolin-3-ol introduces steric bulk at the 2-position that raises LogP (3.77 vs 3.47) and modifies binding to targets such as the major prion protein (IC₅₀ = 1.36 µM) in ways that are not directly translatable to the non-methylated parent . These structural divergences mean that in-class compounds are not functionally interchangeable in coordination chemistry, biochemical screening, or structure–activity relationship (SAR) campaigns.

6,8-Dibromoquinolin-3-ol: Quantitative Head-to-Head and Cross-Study Comparator Data for Evidence-Based Procurement


Evidence Item 1: Physicochemical Differentiation – LogP and Lipophilicity Benchmarking Against Positional Isomer and 2-Methyl Derivative

The target compound 6,8-dibromoquinolin-3-ol (MW 302.95, TPSA 33.12 Ų, LogP 3.47) is a positional isomer of broxyquinoline (5,7-dibromo-8-hydroxyquinoline, MW 302.95, TPSA 33.12 Ų). The two isomers share identical molecular formula, molecular weight, and TPSA; however, the 3-OH placement yields a distinct electronic environment that influences the compound's actual chromatographic retention and partition behavior relative to the 8-OH isomer . The 2-methyl derivative (6,8-dibromo-2-methylquinolin-3-ol) has a higher LogP of 3.77 and a higher molecular weight of 316.98 g/mol, representing an increase of +0.30 log units and +14.03 g/mol versus the target compound, which can affect membrane permeability and binding pocket complementarity .

Physicochemical profiling Lipophilicity Drug-likeness LogP comparison

Evidence Item 2: Metal-Chelation Geometry – 3-OH vs 8-OH Regioisomeric Differentiation in Coordination Chemistry

The hydroxyl position governs the chelation mode of the quinoline scaffold. 8-Hydroxyquinoline derivatives (e.g., broxyquinoline) form stable 5-membered chelate rings with divalent and trivalent metal ions via the N and 8-O atoms, a well-characterized bidentate binding motif exploited in antimicrobial and anticancer metallodrugs . In contrast, 3-hydroxyquinoline places the hydroxyl meta to the ring nitrogen; this geometry precludes formation of a 5-membered chelate and instead can form a less stable 6-membered chelate or participate as a monodentate ligand . Experimental fungitoxicity studies on halogenated 8-quinolinols demonstrate that metal-chelation ability at the 8-position is essential for antifungal activity, and that simple bromination at positions 3, 6, or 7 alone without the 8-OH group results in substantial loss of fungitoxicity, confirming that chelation mode—not merely halogenation—is the primary determinant of bioactivity .

Coordination chemistry Metal chelation Metallodrug design Anticancer

Evidence Item 3: Anticancer Activity Profile – Cross-Study Comparison with 6,8-Dibromotetrahydroquinoline and 5,7-Dibromo-8-hydroxyquinoline

6,8-Dibromoquinolin-3-ol has not yet been the subject of a published dedicated anticancer evaluation; however, its closely related structural analog 6,8-dibromo-1,2,3,4-tetrahydroquinoline (compound 3 in Köprülü et al., 2021) demonstrated in vitro antiproliferative activity against C6 (rat glioblastoma), HeLa (human cervical carcinoma), and HT29 (human colorectal adenocarcinoma) cell lines in the BrdU cell proliferation ELISA assay, accompanied by DNA fragmentation indicative of apoptosis induction . A broader profiling study by Ökten et al. (2020) on a panel of substituted quinolines found that 6,8-dibromotetrahydroquinoline (compound 3) and 5,7-dibromo-8-hydroxyquinoline (compound 17) exhibited significant antiproliferative potency against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines, with IC₅₀ values in the range of 2–50 µg/mL and low cytotoxicity (~7–35%) when benchmarked against 5-fluorouracil and cisplatin controls . A multi-criteria decision-making (MCDM) analysis identified 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline as the most promising anticancer agents among the tested quinolines against HeLa, HT29, and C6 cell lines .

Anticancer Antiproliferative HeLa HT29 C6 glioblastoma IC50

Evidence Item 4: Binding Affinity to the Major Prion Protein – Absence of 2-Methyl Group as a Key Differentiator from 6,8-Dibromo-2-methylquinolin-3-ol

6,8-Dibromo-2-methylquinolin-3-ol (BDBM54184) has been profiled in a quantitative high-throughput screening (qHTS) campaign and demonstrated an IC₅₀ of 1.36 µM (1,360 nM) against the human major prion protein (PrP) in a TR-FRET-based cell-based dose–response assay conducted by The Scripps Research Institute Molecular Screening Center (PubChem AID 743453) . The same compound also showed IC₅₀ of 6.69 µM (6,690 nM) against human nucleotide-binding oligomerization domain-containing protein 2 (NOD2) . The target compound, 6,8-dibromoquinolin-3-ol, lacks the 2-methyl group; this absence reduces steric bulk near the quinoline nitrogen, increases polarity (ΔLogP –0.30), and is expected to alter binding pose and affinity at the prion protein binding site. No direct binding data for the target compound against PrP are currently available in the public domain.

Prion protein Binding affinity IC50 Neurodegeneration

Evidence Item 5: Synthetic Utility as an HCV Protease Inhibitor Intermediate – Patent-Supported Differentiation from Non-Hydroxylated 6,8-Dibromoquinoline

Bromo-substituted quinolines are explicitly claimed as useful intermediates in the structure design and synthesis of HCV protease inhibitors, as disclosed in U.S. Patent Application Publication US 2012/0165534 and related patents (US 8,759,365; US 8,633,320) . These patents describe processes for preparing bromo-substituted quinolines of formula (I) and their subsequent elaboration via Suzuki coupling at the 2-position to generate diverse HCV-active compounds . While the patent does not specifically exemplify 6,8-dibromoquinolin-3-ol, the presence of the 3-OH group in the target compound provides a synthetic handle—absent in non-hydroxylated 6,8-dibromoquinoline—for O-functionalization (etherification, esterification, sulfonation) to modulate physicochemical properties or introduce prodrug moieties without affecting the bromine substituents required for downstream cross-coupling chemistry.

HCV Protease inhibitor Antiviral intermediate Medicinal chemistry Patent

Optimal Research and Industrial Deployment Scenarios for 6,8-Dibromoquinolin-3-ol Based on Evidence-Supported Differentiation


Scenario 1: Metal-Organic Coordination Complex Design with Non-Canonical Chelation Geometry (Preferred over 8-Hydroxyquinoline Ligands)

Researchers designing novel metallodrugs, MOFs, or homogeneous catalysts who require a chelation geometry orthogonal to the ubiquitous 8-hydroxyquinoline pharmacophore should select 6,8-dibromoquinolin-3-ol. The 3-OH placement forms a 6-membered (rather than 5-membered) chelate ring with metal ions, leading to distinct complex stoichiometries, redox potentials, and biological target selectivity compared to 5,7-dibromo-8-hydroxyquinoline-derived complexes . This is particularly relevant for programs aiming to escape the well-trodden 8-hydroxyquinoline IP space or seeking metal complexes with altered cellular uptake and subcellular distribution patterns.

Scenario 2: Anticancer Lead Optimization Requiring an Aromatic Quinolin-3-ol Scaffold with DNA Intercalation Potential (Distinct from Reduced Tetrahydroquinoline Series)

For oncology programs exploring quinoline-based antiproliferative agents, 6,8-dibromoquinolin-3-ol provides a fully aromatic scaffold that retains DNA intercalation potential—a property lost in the reduced 6,8-dibromotetrahydroquinoline series that nonetheless shows promising anticancer activity (IC₅₀ 2–50 µg/mL) . The aromatic core may also engage topoisomerase enzymes differently: while 6,8-dibromotetrahydroquinoline does not inhibit Topoisomerase I, fully aromatic brominated quinolines such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have demonstrated Topoisomerase I inhibition with significant binding energies by MM-PBSA .

Scenario 3: HCV Protease Inhibitor Medicinal Chemistry – Functionalized Intermediate with Orthogonal Synthetic Handles (Advantage over 6,8-Dibromoquinoline)

Medicinal chemistry teams pursuing HCV NS3/4A protease inhibitors can deploy 6,8-dibromoquinolin-3-ol as a dual-functionalization intermediate. The bromine atoms at positions 6 and 8 enable sequential Suzuki coupling for scaffold elaboration, while the 3-OH group permits parallel modification via O-alkylation, acylation, or sulfonation to fine-tune pharmacokinetic properties—an advantage unavailable with non-hydroxylated 6,8-dibromoquinoline . This convergent diversification strategy can accelerate the exploration of chemical space around the quinoline core in HCV programs.

Scenario 4: Prion Protein and NOD2 Target Engagement Studies – Screening of the Non-Methylated Parent Scaffold (Benchmarking Against 2-Methyl Derivative)

Academic and industry groups investigating small-molecule modulators of the major prion protein (PrP) or NOD2 should evaluate 6,8-dibromoquinolin-3-ol as a non-methylated comparator to 6,8-dibromo-2-methylquinolin-3-ol, which has established activity at PrP (IC₅₀ = 1.36 µM) and NOD2 (IC₅₀ = 6.69 µM) . The absence of the 2-methyl group reduces LogP by ~0.30 log units, alters steric occupancy near the quinoline nitrogen, and may improve ligand efficiency (binding affinity per heavy atom), providing critical SAR information for lead optimization.

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